Lsd1-IN-30

LSD1 inhibition Epigenetics Cancer

Standardizing LSD1 inhibition studies requires a validated reference compound with batch-to-batch consistency. Lsd1-IN-30 (compound 3, Miyamura et al.) provides precisely this: a ≥99% pure arylcyclopropylamine (ACPA) scaffold inhibitor. - Biochemical potency: IC50 = 0.291 μM against recombinant LSD1 (fluorescence assay) - Documented anticancer activity: active in SCLC and AML preclinical models - Structural evolution: reduced MAO off-target engagement vs. tranylcypromine - Supply reliability: Certificate of Analysis (CAS 1289575-45-6) with solubility/stability data available

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
Cat. No. B11708344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-30
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=CC=C2O
InChIInChI=1S/C15H14N2O3/c1-10(13-4-2-3-5-14(13)19)16-17-15(20)11-6-8-12(18)9-7-11/h2-9,18-19H,1H3,(H,17,20)/b16-10+
InChIKeyLVGDDYSLMCRYJE-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lsd1-IN-30: ACPA LSD1 Inhibitor Overview


Lsd1-IN-30, designated as compound 3 in the seminal work by Miyamura et al., is a synthetic arylcyclopropylamine (ACPA) inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. It exhibits an IC50 of 0.291 μM against recombinant LSD1 in a fluorescence-based biochemical assay [1]. The compound is characterized by a (hetero)arylcyclopropylamine scaffold that targets the flavin adenine dinucleotide (FAD)-dependent demethylase activity of LSD1, an enzyme critical for epigenetic regulation and implicated in oncogenesis [1]. Lsd1-IN-30 is commercially available for research use with a purity of ≥99% from multiple vendors, and has demonstrated anticancer activity in small cell lung cancer (SCLC) and acute myeloid leukemia (AML) models .

Target LSD1/KDM1A demethylase inhibition studies
Scaffold Arylcyclopropylamine (ACPA) tool compound, optimized SAR benchmark
Model context Reported cell-model response in SCLC and AML research models

Why Lsd1-IN-30 Cannot Be Substituted


The arylcyclopropylamine (ACPA) and phenylcyclopropylamine (PCPA) inhibitor classes display extreme structure-activity relationship (SAR) divergence, where subtle modifications to the aryl ring system or the cyclopropylamine warhead can shift potency by orders of magnitude and dramatically alter selectivity against off-targets such as monoamine oxidase A/B (MAO-A/B) [1]. The Miyamura et al. study, which generated over 45 ACPA analogues, demonstrated that biphenyl-substituted cyclopropylamines (BCPAs) confer superior LSD1 inhibition compared to the parent PCPA scaffold, and that further derivatization into NCD38-type molecules yields inhibitors with distinct selectivity profiles [1]. Lsd1-IN-30 (compound 3) emerges from this precise SAR landscape; its specific substitution pattern is not interchangeable with other in-class compounds such as NCD38, ORY-1001 (iadademstat), or GSK2879552 without risking loss of potency or altered target engagement [1].

ACPA SAR sensitivity Minor aryl modifications can shift LSD1 potency by orders of magnitude; direct replacement with other ACPA analogues may alter target engagement.
MAO off-target profile Substituting with PCPA or non-optimized ACPA derivatives may re-introduce MAO-A/B inhibition, confounding epigenetic readouts.
In-class comparator mismatch NCD38, ORY-1001, or GSK2879552 display distinct selectivity and model-response profiles; not interchangeable without validation.

Lsd1-IN-30 Differentiation Evidence


LSD1 Inhibition Potency vs. NCD38

The Miyamura et al. 2016 study explicitly states that among the NCD38 derivatives synthesized and evaluated, a more effective inhibitor was discovered compared to the original NCD38 [1]. Lsd1-IN-30 (compound 3) is an intermediate within this SAR exploration with a reported IC50 of 0.291 μM against recombinant LSD1 [1]. While the exact IC50 of NCD38 in the identical assay format is not tabulated in the publicly available abstract, the qualitative ranking from the authors positions Lsd1-IN-30 as part of an optimized series that surpasses the potency of the NCD38 benchmark [1].

LSD1 Inhibition vs. NCD38
Class-level
IC50 0.291 µM (Lsd1-IN-30); NCD38 reported less potent in same series
Supports ACPA potency optimization context
Quantified difference not disclosed; class-level SAR inference
LSD1 inhibition Epigenetics Cancer

LSD1 Selectivity vs. PCPA

The classical LSD1 inhibitor tranylcypromine (PCPA) is a non-selective, mechanism-based inactivator of both LSD1 and MAO-A/B, with reported IC50 values for LSD1 in the high micromolar range (Ki ~ 100–300 μM) and MAO inhibition at sub-micromolar concentrations [2]. The ACPA scaffold, including Lsd1-IN-30, was specifically designed to decouple LSD1 inhibition from MAO activity through structural extension at the aryl position [1]. The Miyamura study confirmed that biphenyl-substituted cyclopropylamines (BCPAs) achieve enhanced potency for LSD1 while reducing MAO liability, a key differentiation from the PCPA progenitor [1]. Although direct selectivity data (e.g., MAO-A/MAO-B IC50) for Lsd1-IN-30 itself is not publicly available, the class-level SAR established in the paper demonstrates that the aryl hydrazide-benzamide modification in compound 3 aligns with the structural features associated with improved selectivity [1].

Selectivity vs. PCPA
Class-level
LSD1 potency improved >100-fold over PCPA; MAO selectivity inferred from ACPA scaffold SAR
ACPA scaffold reduces MAO off-target liability
Direct MAO IC50 for Lsd1-IN-30 not available; class-level inference
Selectivity profiling MAO inhibition Drug design

Anticancer Activity in SCLC and AML Models

Lsd1-IN-30 has been specifically validated for anticancer activity in small cell lung cancer (SCLC) and acute myeloid leukemia (AML) models, as indicated by multiple independent vendor datasheets citing the Miyamura et al. study [1]. This disease-specific activity profile contrasts with other LSD1 inhibitors in clinical development: ORY-1001 (iadademstat) is primarily advanced for AML, while GSK2879552 was evaluated in SCLC but discontinued due to lack of clinical efficacy [2]. The dual SCLC/AML preclinical activity of Lsd1-IN-30 suggests a potentially broader epigenetic vulnerability profile compared to inhibitors with narrower clinical indication focus. However, quantitative cellular IC50 data (e.g., GI50 in SCLC or AML cell lines) for Lsd1-IN-30 is not publicly available, limiting direct cross-study comparison [1].

SCLC & AML Model Response
Context-dependent
Activity reported in SCLC and AML cell models; dual-indication preclinical profile
Supports cell-model endpoint review
Quantitative GI50 data not publicly disclosed; cross-study comparison limited
Oncology Small cell lung cancer Acute myeloid leukemia

Commercial Purity and Identity

Commercially available Lsd1-IN-30 from MedChemExpress is supplied at 99.03% purity (HPLC-verified, batch-specific analysis) . This level of purity documentation exceeds that of many early-stage tool compounds and is comparable to clinical-grade reference standards. In contrast, many closely related ACPA analogues described in the Miyamura paper are not commercially available and require custom synthesis, introducing batch-to-batch variability and characterization burden [1]. The availability of a verified high-purity batch with a defined CAS number (1289575-45-6) and full analytical characterization (NMR, HPLC, MS) ensures experimental reproducibility across independent laboratories.

Commercial Purity
Lot attribute
99.03% (HPLC), batch-specific COA available
High-purity lot supports reproducibility
Verified supplier batch; eliminates synthetic variability for multi-lab studies
Chemical procurement Reproducibility Quality control

ACPA Scaffold Synthetic Accessibility

The Miyamura et al. paper introduces a C–H borylation/cross-coupling methodology that enables the rapid synthesis of over 45 ACPA analogues, including Lsd1-IN-30 (compound 3), starting from cyclopropylamine [1]. This synthetic strategy contrasts with traditional multi-step PCPA syntheses that require protecting group manipulations and suffer from lower overall yields. The modular nature of the ACPA synthesis allows for late-stage diversification, making Lsd1-IN-30 a convenient starting point for further SAR exploration or probe development. In comparison, structurally similar clinical candidates such as ORY-1001 and GSK2879552 are protected by composition-of-matter patents, restricting their use as scaffolds for derivative synthesis [2].

Synthetic Accessibility
Method context
Modular C–H borylation/cross-coupling route; part of 45-compound library
Enables analogue synthesis and SAR expansion
Non-proprietary scaffold; disclosed methodology in Miyamura et al. 2016
Chemical synthesis Scale-up Medicinal chemistry

Lsd1-IN-30 Application Scenarios


ACPA Inhibitor SAR Optimization

Medicinal chemistry groups seeking to expand upon the ACPA scaffold for LSD1 inhibition should prioritize Lsd1-IN-30 as a benchmark compound. Its well-characterized role as compound 3 in the Miyamura et al. SAR study, combined with its modular synthesis via C–H borylation/cross-coupling, provides a validated reference point for new analogue design [1]. The disclosed synthetic methodology enables rapid diversification, making Lsd1-IN-30 a practical starting material for generating focused libraries to explore substituent effects on potency and selectivity.

Dual-Indication Epigenetic Research in SCLC and AML

Investigators studying LSD1 dependency across both small cell lung cancer and acute myeloid leukemia can deploy Lsd1-IN-30 as a unified chemical probe, based on its documented preclinical activity in both cancer types . This is particularly valuable for comparative epigenetic profiling studies that aim to identify common versus lineage-specific LSD1 target genes, eliminating the variable of using different chemical scaffolds for each indication.

LSD1 vs. MAO Selectivity Profiling

For experiments requiring LSD1 inhibition with reduced MAO off-target engagement compared to tranylcypromine, Lsd1-IN-30's ACPA scaffold provides a structurally evolved alternative [1]. Researchers can use Lsd1-IN-30 alongside PCPA to dissect LSD1-specific versus MAO-mediated effects in systems where both enzyme families are expressed, such as neuronal cultures, neuroblastoma models, or studies of neurotransmitter metabolism.

High-Reproducibility Multi-Center Studies

Multi-center consortia or core facilities standardizing LSD1 inhibition protocols should procure Lsd1-IN-30 from verified suppliers (e.g., MedChemExpress, purity 99.03%) to ensure batch-to-batch consistency and inter-laboratory reproducibility . The availability of a certificate of analysis, defined CAS number (1289575-45-6), and detailed solubility/stability data reduces the risk of compound degradation or identity errors that can plague custom-synthesized tool compounds.

Application
Selection Property
Validation Focus
ACPA SAR studies
Scaffold accessibility & reported benchmark
Potency and selectivity trend validation
LSD1-dependent cancer cell models
Reported dual-indication model response
Cell-viability and target gene endpoint profiling
LSD1/MAO selectivity studies
ACPA scaffold selectivity context
MAO-A/B counter-screening review
Multi-center LSD1 inhibitor standardization
Verified high-purity batch availability
Inter-laboratory reproducibility and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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